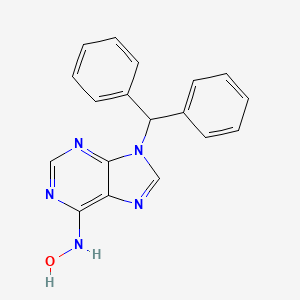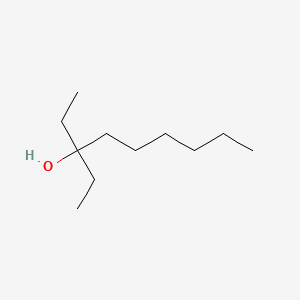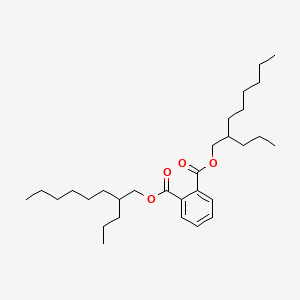
Bis(2-propyloctyl) phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-propyloctyl) phthalate is an organic compound belonging to the class of phthalates, which are esters of phthalic acid. This compound is primarily used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity. Phthalates like this compound are widely used in various consumer products, including toys, packaging materials, and medical devices .
Méthodes De Préparation
The synthesis of bis(2-propyloctyl) phthalate typically involves the esterification of phthalic anhydride with 2-propyloctanol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or para-toluenesulfonic acid, under controlled temperature conditions. The process involves heating the reactants to a temperature range of 130-170°C, followed by further heating to 180-240°C to complete the reaction . Industrial production methods often include steps like dealcoholization and refining to ensure high product quality .
Analyse Des Réactions Chimiques
Bis(2-propyloctyl) phthalate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phthalic acid and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce phthalic acid and 2-propyloctanol.
Substitution: This reaction involves the replacement of one of the ester groups with another functional group, depending on the reagents used.
Common reagents for these reactions include strong acids like sulfuric acid for esterification and hydrolysis, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions are phthalic acid and various alcohol derivatives .
Applications De Recherche Scientifique
Bis(2-propyloctyl) phthalate has several scientific research applications:
Chemistry: It is used as a plasticizer in the production of flexible PVC and other polymers.
Biology: Research studies focus on its effects on human health, particularly its role as an endocrine disruptor.
Medicine: It is used in the manufacturing of medical devices, such as tubing and blood bags, due to its flexibility and durability.
Industry: It is employed in the production of consumer goods, including toys, packaging materials, and personal care products
Mécanisme D'action
The mechanism of action of bis(2-propyloctyl) phthalate involves its interaction with nuclear receptors and hormone pathways. As an endocrine disruptor, it can interfere with the synthesis, transport, and metabolism of hormones, leading to various health effects. It affects the hypothalamic-pituitary-gonadal axis and can induce neurological disorders by interacting with neural structures .
Comparaison Avec Des Composés Similaires
Bis(2-propyloctyl) phthalate is similar to other phthalates like bis(2-ethylhexyl) phthalate (DEHP), diisononyl phthalate (DiNP), and diisodecyl phthalate (DiDP). These compounds share similar uses as plasticizers but differ in their molecular structures and specific applications. For instance, DEHP is widely used in medical devices, while DiNP and DiDP are used in industrial applications .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject of study in scientific research. Understanding its properties and effects can help in developing safer and more effective materials for industrial and consumer use.
Propriétés
Numéro CAS |
85851-85-0 |
|---|---|
Formule moléculaire |
C30H50O4 |
Poids moléculaire |
474.7 g/mol |
Nom IUPAC |
bis(2-propyloctyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C30H50O4/c1-5-9-11-13-19-25(17-7-3)23-33-29(31)27-21-15-16-22-28(27)30(32)34-24-26(18-8-4)20-14-12-10-6-2/h15-16,21-22,25-26H,5-14,17-20,23-24H2,1-4H3 |
Clé InChI |
OZOBAHCROJBFKA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCC(CCC)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


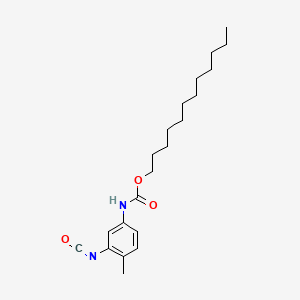
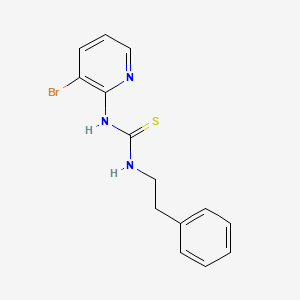

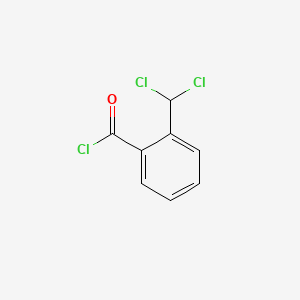
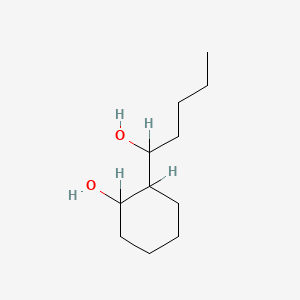
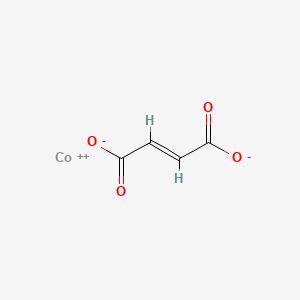
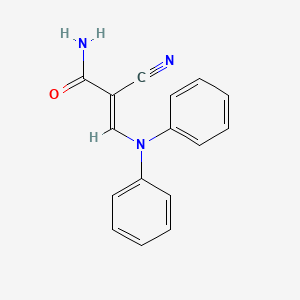

![5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine](/img/structure/B12660673.png)


